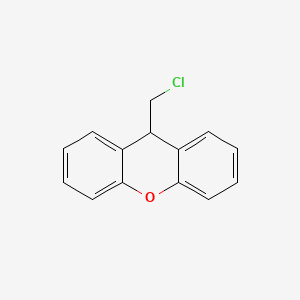

9-(chloromethyl)-9H-xanthene

説明

9-(Chloromethyl)-9H-xanthene is a xanthene derivative characterized by a chloromethyl (-CH$2$Cl) group at the 9-position of the tricyclic xanthene scaffold (C${13}$H${10}$O core). The chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for alkylation and polymer crosslinking . Its molecular formula is C${14}$H$_{11}$ClO, with a molecular weight of 230.69 g/mol. Key applications include its use in polymer chemistry and as a precursor for functionalized xanthene derivatives .

特性

分子式 |

C14H11ClO |

|---|---|

分子量 |

230.69 g/mol |

IUPAC名 |

9-(chloromethyl)-9H-xanthene |

InChI |

InChI=1S/C14H11ClO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |

InChIキー |

LNHYQHBBKHLOFP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCl |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Variations

The reactivity and applications of xanthene derivatives depend on substituents. Below is a comparative analysis:

Table 1: Structural Comparison of Xanthene Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Key Functional Features |

|---|---|---|---|

| 9-(Chloromethyl)-9H-xanthene | -CH$_2$Cl at position 9 | C${14}$H${11}$ClO | Electrophilic chloromethyl group; alkylation agent |

| 9-Benzyl-9H-thioxanthene | -CH$2$C$6$H$_5$; sulfur replaces oxygen | C${20}$H${16}$S | Thioether bridge; altered electronic properties |

| 2-(3-Bromopropoxy)-9H-xanthen-9-one | -O(CH$2$)$3$Br at position 2 | C${16}$H${13}$BrO$_3$ | Bromoalkoxy chain; nucleophilic substitution site |

| 9H-Xanthene-9-carboxylic acid | -COOH at position 9 | C${14}$H${10}$O$_3$ | Carboxylic acid for esterification/amidation |

| 9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene | Dithiol-yloxy and bromophenyl groups | C${19}$H${12}$BrOS$_2$ | Sulfur-rich substituents; redox-active applications |

Key Observations:

- Chloromethyl Group : Enhances electrophilicity, enabling crosslinking in polymers (e.g., polycarbonate synthesis via 9-(chloromethyl)anthracene analogs) .

- Thioxanthene Core : Replacing oxygen with sulfur (e.g., 9-benzyl-9H-thioxanthene) increases lipophilicity and alters UV-Vis absorption, useful in photodynamic therapy .

- Bromoalkoxy Derivatives : Serve as intermediates for further functionalization via Suzuki coupling or nucleophilic substitution .

- Carboxylic Acid Derivatives : Used to design fluorescent probes or metal-chelating agents .

Key Observations:

- Chloromethyl derivatives often require controlled pH and temperature to avoid side reactions .

- Thioxanthenes benefit from Grignard reagents for introducing aryl groups .

- Dithiolene compounds (e.g., ) are synthesized via sulfur-based nucleophiles under heating .

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。